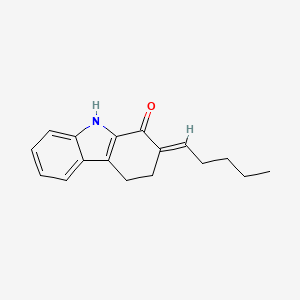

(2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one

Vue d'ensemble

Description

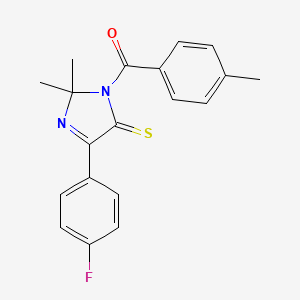

(2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one is a novel compound first synthesized in 2018 by scientists at the University of Florida. This compound is a member of the carbazole family, a group of compounds that contain a nitrogen-containing heterocyclic ring. The carbazoles are known for their wide range of applications, from industrial to pharmaceutical.

Applications De Recherche Scientifique

Biological Activity and Drug Development

The compound’s unique structure makes it a promising candidate for drug discovery. Researchers have explored its potential as a scaffold for designing novel pharmaceutical agents. Specifically, it has been investigated for its interactions with biological targets, such as enzymes, receptors, and transporters. By modifying its substituents, scientists aim to create compounds with enhanced bioactivity and selectivity.

References::- Awasthi, A., Singh, M., Rathee, G., & Chandra, R. (2020). Recent advancements in synthetic methodologies of 3-substituted phthalides and their application in the total synthesis of biologically active natural products. RSC Advances, 10, 12626-12652

Natural Product Synthesis

The compound serves as a precursor in the synthesis of biologically active natural products. Researchers have utilized it as a building block to access complex molecules with diverse pharmacological properties. By incorporating 2-[(E)pentylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one into synthetic routes, they can access valuable natural product analogs.

References::- Awasthi et al. (2020). RSC Advances, 10, 12626-12652

Supramolecular Chemistry

Supramolecular chemistry explores non-covalent interactions between molecules. This compound’s rigid core and substituents make it an interesting candidate for host-guest chemistry. Researchers investigate its inclusion in molecular assemblies, self-assembly processes, and host-guest complexes.

References::- Singh, M. (2013). An optimized synthetic route for the preparation of the versatile dimethyl tartrate. Monatshefte für Chemie - Chemical Monthly, 144(7), 1005-1010

Fragrance and Flavor Industry

Due to its aromatic nature, 2-[(E)pentylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one finds applications in the fragrance and flavor industry. It contributes to the creation of unique scents and tastes in perfumes, cosmetics, and food products.

References::Photophysical Properties and Luminescence

The compound exhibits interesting photophysical properties, including fluorescence and phosphorescence. Researchers study its luminescent behavior and explore its applications in imaging, sensors, and light-emitting materials.

References::- Awasthi et al. (2020). RSC Advances, 10, 12626-12652

- Singh, M. (2013). An optimized synthetic route for the preparation of the versatile dimethyl tartrate. Monatshefte für Chemie - Chemical Monthly, 144(7), 1005-1010

- IFRA Standard on 2-Pentylidene cyclohexanone

Propriétés

IUPAC Name |

(2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-2-3-4-7-12-10-11-14-13-8-5-6-9-15(13)18-16(14)17(12)19/h5-9,18H,2-4,10-11H2,1H3/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRJGKQQMRYEBB-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=C1CCC2=C(C1=O)NC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/1\CCC2=C(C1=O)NC3=CC=CC=C23 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801323366 | |

| Record name | (2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801323366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818041 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

866149-30-6 | |

| Record name | (2E)-2-pentylidene-4,9-dihydro-3H-carbazol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801323366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(5-Bromofuran-2-yl)-3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2818874.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide](/img/structure/B2818876.png)

![3-(1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2818880.png)

![Tert-butyl 1-(aminomethyl)-4-(methylcarbamoyl)spiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-1'-carboxylate](/img/structure/B2818889.png)

![4-(azepan-1-ylsulfonyl)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2818890.png)

![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2818891.png)

![4-[(2-Methylbenzyl)(methylsulfonyl)amino]benzoic acid](/img/structure/B2818892.png)